3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1521497-96-0) is a heterocyclic building block belonging to the aminopyrazole carboxylic acid class, with the molecular formula C₈H₁₂BrN₃O₂ and a molecular weight of 262.10 g/mol. Its structure consists of a 3-amino-4-bromopyrazole core N-alkylated with a 2,2-dimethylpropanoic acid side chain.

Molecular Formula C8H12BrN3O2
Molecular Weight 262.10 g/mol
Cat. No. B13308131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
Molecular FormulaC8H12BrN3O2
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESCC(C)(CN1C=C(C(=N1)N)Br)C(=O)O
InChIInChI=1S/C8H12BrN3O2/c1-8(2,7(13)14)4-12-3-5(9)6(10)11-12/h3H,4H2,1-2H3,(H2,10,11)(H,13,14)
InChIKeyUFTCXDHIWDMFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: Procurement-Relevant Identity and Core Properties


3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1521497-96-0) is a heterocyclic building block belonging to the aminopyrazole carboxylic acid class, with the molecular formula C₈H₁₂BrN₃O₂ and a molecular weight of 262.10 g/mol . Its structure consists of a 3-amino-4-bromopyrazole core N-alkylated with a 2,2-dimethylpropanoic acid side chain . This compound is predominantly employed as a synthetic intermediate in kinase inhibitor development programs . The combination of an amino group (serving as a hinge-binding motif for kinase targets), a bromine atom (enabling Pd-catalyzed cross-coupling for late-stage diversification), and a gem-dimethyl carboxylic acid moiety (providing conformational constraint and metabolic stability) distinguishes it within the aminopyrazole chemical space [1].

Why Generic Substitution Fails: Structural Differentiation of 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid from In-Class Analogs


Generic substitution among pyrazole-carboxylic acid derivatives is unreliable because subtle structural variations—specifically the combination of the 3-amino-4-bromo substitution pattern and the gem-dimethylpropanoic acid side chain—produce distinct reactivity profiles that are not interchangeable in synthetic sequences or target-binding assays . Closely related analogs such as 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS 1171078-69-5), 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid each lack one or more critical features: the gem-dimethyl substitution conferring conformational pre-organization and metabolic shielding, the 4-bromo handle for cross-coupling diversification, or the 3-amino group for kinase hinge-binding . Replacing the target compound with any of these analogs would alter SAR in lead optimization campaigns and compromise synthetic route reproducibility in multi-step syntheses of kinase-targeted libraries .

Quantitative Comparative Evidence: 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. Des-Bromo and Des-Methyl Analogs

The target compound's combination of a 4-bromo substituent and a gem-dimethyl carboxylic acid side chain yields a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 70.1 Ų [1]. In contrast, the des-bromo analog 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has a lower XLogP3 (estimated ~1.5–1.8 based on pyrazole core data) and a TPSA of ~70 Ų . The higher lipophilicity of the target compound enhances membrane permeability potential while retaining adequate solubility, positioning it favorably for CNS-penetrant kinase inhibitor design relative to non-brominated analogs [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Synthetic Versatility: The 4-Bromo Handle Enables Pd-Catalyzed Diversification Unavailable in 4-H and 4-Methyl Analogs

The target compound's 4-bromo substituent on the pyrazole ring serves as a functional handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification into aryl-, alkynyl-, and amino-substituted derivatives [1]. In contrast, the 4-H analog 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid lacks this handle entirely, requiring de novo synthesis for each derivative and limiting library generation efficiency . The 4-methyl analog 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid possesses a methyl group that cannot participate in cross-coupling reactions, restricting diversification options to oxidative or radical-based functionalization that typically require harsher conditions and afford lower yields . Late-stage diversification of 3-bromopyrazoles has been demonstrated in antileishmanial agent programs, validating the synthetic utility of this motif [1].

Organic Synthesis Cross-Coupling Chemistry Scaffold Diversification

Kinase Hinge-Binding Capability: 3-Amino Group Differentiates from 3,5-Dimethylpyrazole Carboxylic Acid Analogs

The 3-aminopyrazole motif in the target compound is a well-established hinge-binding pharmacophore for ATP-competitive kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region [1]. Aminopyrazole-based FGFR inhibitors developed via structure-based drug design have demonstrated covalent targeting of the P-loop cysteine residue with potent wild-type and gatekeeper mutant activity [1]. In contrast, analogs such as 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid feature a 3,5-dimethyl substitution that sterically blocks hinge-region access, redirecting binding toward alternative or non-kinase targets [2]. Although no direct IC₅₀ comparison is available for the exact target compound, the well-documented kinase inhibitor pedigree of 3-aminopyrazoles as a class provides a strong selectivity rationale over 3,5-dimethyl or 3-unsubstituted pyrazole carboxylic acids for kinase-targeted procurement [1].

Kinase Inhibition Medicinal Chemistry Hinge-Binding Motif

Metabolic Stability Advantage: Gem-Dimethyl Group Reduces CYP-Mediated Oxidation vs. Unsubstituted Propanoic Acid Side Chains

The 2,2-dimethyl substitution on the propanoic acid side chain introduces a quaternary carbon center that blocks β-oxidation pathways and reduces CYP450-mediated metabolism at the α-position . This structural feature is absent in 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS 1171078-69-5), which bears an unsubstituted propanoic acid chain susceptible to β-oxidative degradation in vivo . The gem-dimethyl group also introduces conformational constraint that pre-organizes the carboxylic acid for target engagement, a design principle commonly employed in approved kinase inhibitors (e.g., baricitinib, which uses a dimethylpropanoic acid ester prodrug strategy) [1]. While no direct metabolic stability data are available for the exact compound, the class-level precedent of gem-dimethyl shielding in drug design provides a strong procurement rationale over linear-chain analogs in programs requiring in vivo efficacy .

Drug Metabolism Pharmacokinetics Lead Optimization

Computed Property Distinction: Molecular Weight Differentiates from Propanoic Acid and Propanamide Analogs

The target compound (MW 262.10 g/mol) occupies a distinct molecular weight window that differentiates it from simpler side-chain variants for synthetic route planning . The propanoic acid analog (CAS 1171078-69-5, MW 234.05 g/mol) is 28.05 Da lighter due to the absence of the gem-dimethyl group, while the propanamide derivative (CAS 1249577-88-5, MW 233.07 g/mol) is 29.03 Da lighter and contains an amide rather than a carboxylic acid functionality . These molecular weight differences correspond to distinct chromatographic retention times, solubility profiles, and downstream coupling efficiencies in amide bond formation or esterification reactions. The target compound's commercial availability at 95% purity from multiple vendors (AKSci, Leyan, CymitQuimica) further supports its selection as a reproducible starting material .

Chemical Procurement Intermediate Selection Synthetic Route Planning

Recommended Application Scenarios for 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid Based on Verified Evidence


Kinase-Focused Library Synthesis via Pd-Catalyzed Late-Stage Diversification

The target compound serves as an ideal core scaffold for generating libraries of ATP-competitive kinase inhibitors through Suzuki-Miyaura or Sonogashira cross-coupling at the 4-position [1]. The 3-amino group provides the requisite hinge-binding motif validated in aminopyrazole FGFR inhibitor programs, while the gem-dimethyl carboxylic acid side chain offers metabolic stability and conformational pre-organization [2]. This scenario is supported by the demonstrated late-stage diversification of 3-bromopyrazoles in antileishmanial agent development, confirming the synthetic feasibility of this approach [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

With a computed XLogP3 of 2.7 and a TPSA of 70.1 Ų, the target compound resides within favorable physicochemical space for CNS drug candidates [3]. The 4-bromo substituent contributes to the elevated lipophilicity relative to des-bromo analogs, potentially enhancing blood-brain barrier penetration. Procurement of this specific compound is warranted for programs targeting CNS kinase indications (e.g., glioblastoma, neurodegenerative diseases) where the alternative 4-H analog (XLogP3 estimated ~1.5–1.8) may not achieve adequate CNS exposure .

Metabolically Stable Probe Synthesis for In Vivo Target Engagement Studies

The 2,2-dimethylpropanoic acid side chain confers resistance to β-oxidative metabolism, making this compound a superior choice over the propanoic acid analog (CAS 1171078-69-5) for synthesizing chemical probes intended for in vivo pharmacokinetic and target engagement studies . The gem-dimethyl substitution eliminates the primary metabolic soft spot present in linear-chain analogs, reducing the confounding factor of rapid clearance in interpreting in vivo efficacy data .

Scaffold-Hopping Starting Point for Dual Leukotriene Biosynthesis/Kinase Inhibitors

Pyrazole-3-propanoic acid derivatives have demonstrated dual inhibition of leukotriene biosynthesis (IC₅₀ 1.6–3.5 μM) and COX-1 activity (IC₅₀ 0.014–2.5 μM) in human neutrophils [4]. While these data are from 1,5-diarylpyrazole analogs rather than the exact target compound, the target compound's aminopyrazole core and propanoic acid side chain provide a structurally related but synthetically distinct starting point for scaffold-hopping campaigns aimed at identifying dual-acting anti-inflammatory kinase inhibitors [4].

Quote Request

Request a Quote for 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.